molecular formula C11H24N2 B2557135 (2-Hexylcyclopentyl)hydrazine CAS No. 1260897-22-0

(2-Hexylcyclopentyl)hydrazine

Cat. No.: B2557135
CAS No.: 1260897-22-0
M. Wt: 184.327
InChI Key: CBDYMWOOXPHFDK-UHFFFAOYSA-N
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Description

Hydrazines are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . They can be considered as derivatives of the inorganic hydrazine (H2N−NH2), in which one or more hydrogen atoms have been replaced by hydrocarbon groups .


Synthesis Analysis

Hydrazines can be synthesized by combining suitable aldehydes with hydrazides . Another method involves the cross-selective intermolecular NN reductive coupling of nitroarenes and anilines in the presence of a hydrosilane as the terminal reductant .


Chemical Reactions Analysis

Hydrazines can participate in a variety of chemical reactions, including cyclocondensation and cyclization . They can also react with carbonyls to form hydrazones .


Physical and Chemical Properties Analysis

Hydrazine is a clear, colorless liquid with an ammonia-like odor . It has a molecular weight of 32.0452 g/mol, a density of 1.021 g/cm3, a boiling point of 114 °C, and a melting point of 2 °C .

Mechanism of Action

Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Safety and Hazards

Hydrazines are highly reactive and easily catch fire . They are harmful if swallowed and can cause damage to the liver, kidneys, lungs, and the human central nervous system . They can also cause cancer .

Properties

IUPAC Name

(2-hexylcyclopentyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-3-4-5-7-10-8-6-9-11(10)13-12/h10-11,13H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDYMWOOXPHFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCC1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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